4-Amino-2-(2-thienyl)phenol
Description
4-Amino-2-(2-thienyl)phenol is a phenolic derivative featuring an amino group at the para position and a 2-thienyl substituent at the ortho position of the benzene ring. The thienyl group confers electronic and steric characteristics distinct from phenyl or heterocyclic substituents, influencing reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
4-amino-2-thiophen-2-ylphenol |
InChI |
InChI=1S/C10H9NOS/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h1-6,12H,11H2 |
InChI Key |
UHPYSQWCGLSXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Phenolic Derivatives
The table below highlights key structural differences and similarities among 4-Amino-2-(2-thienyl)phenol and related compounds:
Physicochemical Properties
- Solubility and Stability: Benzooxazolyl derivatives (e.g., CAS 313527-66-1) exhibit higher predicted boiling points (437.1°C) compared to simpler phenyl-substituted analogs, reflecting increased molecular rigidity . Methoxymethyl-substituted phenols (e.g., 4-Amino-2-(methoxymethyl)phenol) are more hydrophilic, favoring aqueous-phase reactions .
- Electronic Effects: The electron-rich thienyl group in this compound may enhance electrophilic substitution reactivity compared to phenyl or methyl substituents.
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